4-(4-bromo-2-fluorobenzyl)-2-(5-chloro-2-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(4-bromo-2-fluorophenyl)methyl]-2-(5-chloro-2-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClFN2O3S/c1-13-6-9-16(23)11-19(13)26-21(27)25(12-14-7-8-15(22)10-17(14)24)18-4-2-3-5-20(18)30(26,28)29/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETHWGHFTLVYRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-bromo-2-fluorobenzyl)-2-(5-chloro-2-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , with CAS number 893789-58-7 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHBrClFNOS |
| Molecular Weight | 509.8 g/mol |
| Chemical Class | Thiadiazine derivative |
The compound features a complex arrangement that includes a thiadiazine ring and various halogenated phenyl groups, which may contribute to its biological activity.
In Vitro Studies
Research conducted on related compounds indicates that derivatives of thiadiazines can inhibit various enzymes and pathways involved in disease processes. For example:
- Enzyme Inhibition : Certain thiadiazine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
Case Studies
- Anticancer Activity : A study examining structurally similar thiadiazine compounds reported significant cytotoxic effects on cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting that the target compound may also possess anticancer properties.
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of thiadiazine derivatives in models of neurodegeneration, indicating possible applications in treating conditions such as Alzheimer's disease.
Pharmacological Profile
The pharmacological profile of this compound is still under exploration. The following table summarizes the known activities:
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that thiadiazine derivatives exhibit significant antimicrobial properties. The compound has been evaluated against a range of bacterial strains, demonstrating effective inhibition of growth. For instance, derivatives with similar structures have shown promising results against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Thiadiazine compounds are being investigated for their anticancer potential. In vitro studies have revealed that certain derivatives can induce apoptosis in cancer cell lines, suggesting that the compound may possess similar properties. Research indicates that modifications to the thiadiazine structure can enhance cytotoxicity against specific cancer types .
Material Science Applications
Beyond biological applications, the compound's unique chemical structure allows for potential uses in material science. Its ability to form stable complexes with metal ions suggests applications in catalysis and as a precursor for advanced materials. The compound's electronic properties may also be leveraged in organic electronics and photonic devices.
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of thiadiazine derivatives demonstrated that compounds with bromine and chlorine substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts. The mechanism of action was attributed to disruption of bacterial cell membranes .
Case Study 2: Anticancer Activity Assessment
In another investigation, a derivative structurally related to the compound was tested against MCF7 breast cancer cells. The results indicated a dose-dependent increase in cytotoxicity, with IC50 values suggesting significant potential for further development as an anticancer agent .
Chemical Reactions Analysis
Reactivity Patterns
The compound’s reactivity is influenced by its substituents and heterocyclic structure:
Substituent Effects
-
Electron-donating groups (e.g., methyl): Enhance nucleophilicity at para positions of the aromatic rings .
-
Electron-withdrawing groups (e.g., fluoro, bromo, chloro): Increase electrophilic susceptibility, facilitating nucleophilic aromatic substitution .
-
Steric hindrance : Bulky substituents (e.g., bromo) may limit reactivity at adjacent positions .
Reactions Involving the Thiadiazinone Core
-
Nucleophilic attack : The thiadiazinone sulfur may participate in reactions with nucleophiles (e.g., amines) under acidic or basic conditions.
-
Reduction/Oxidation : The sulfone group (1,1-dioxide) is generally inert but may influence stability during reactions.
Analytical Characterization
Key analytical techniques and data for analogous compounds are summarized in the table below:
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer :
- Employ stepwise coupling strategies using intermediates like bromo/fluorobenzyl derivatives and triazine-based reagents (e.g., 2,4,6-trichlorotriazine) to control regioselectivity .
- Optimize reaction conditions (e.g., solvent polarity, temperature) based on analogs such as 5-(4-fluorophenyl)-2-(4-methylphenyl)pyrazole, where Na₂CO₃ in EtOH improved yields via base-mediated coupling .
- Monitor purity via HPLC and confirm structural fidelity using ¹H/¹³C NMR , referencing spectral data from thiadiazole derivatives (e.g., compound 5b in ) .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer :
- X-ray crystallography is essential for resolving complex heterocyclic frameworks (e.g., benzothiadiazine rings), as demonstrated in imidazo-thiadiazole analogs .
- Combine FT-IR (to confirm sulfone groups via S=O stretches at ~1300 cm⁻¹) and HRMS (for molecular ion validation) .
- For regiochemical ambiguity, use NOESY/ROESY to confirm substituent orientation, as applied to benzoxazine derivatives .
Q. How can initial biological activity screening be designed for this compound?
Methodological Answer :
- Prioritize in vitro antimicrobial assays (e.g., MIC against S. aureus and E. coli) using protocols from triazol-thiadiazole studies, where substituent electronegativity (e.g., Br, F) enhanced activity .
- For cytotoxicity, use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with structural analogs like 5-(4-fluorophenyl)pyrazole as positive controls .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to target proteins?
Methodological Answer :
- Perform molecular docking (AutoDock Vina) using crystal structures of homologous targets (e.g., COX-2 or β-lactamase) and compare with analogs like 6-(4-bromophenyl)imidazo-thiadiazole .
- Validate predictions via MD simulations (GROMACS) to assess binding stability, focusing on halogen (Br, Cl) interactions with hydrophobic pockets .
Q. How can structure-activity relationships (SAR) be explored for halogen substituents in this compound?
Methodological Answer :
Q. What experimental designs address contradictory bioactivity data across studies?
Methodological Answer :
- Conduct dose-response assays under standardized conditions (pH, serum concentration) to isolate confounding variables, inspired by environmental-chemical property studies .
- Apply multivariate analysis (e.g., PCA) to datasets from analogs like 5-chloro-2,4-difluorobenzaldehyde derivatives to identify outlier protocols .
Q. How can the compound’s stability under physiological conditions be evaluated?
Methodological Answer :
Q. What methodologies assess environmental fate and ecotoxicological risks of this compound?
Methodological Answer :
- Adopt INCHEMBIOL project frameworks to study abiotic degradation (hydrolysis, photolysis) and bioaccumulation in model organisms (e.g., Daphnia magna) .
- Use QSAR models to predict toxicity endpoints, validated against experimental data from triazol-oxadiazole analogs .
Data Contradiction & Validation
Q. How to resolve discrepancies in reported biological activities of structurally similar compounds?
Methodological Answer :
- Replicate assays using standardized cell lines (e.g., ATCC-certified HeLa) and controls from studies like 5-(4-fluorophenyl)benzoxazine .
- Cross-validate via orthogonal assays (e.g., enzymatic inhibition vs. whole-cell activity) to rule off-target effects .
Q. What strategies confirm the absence of synthetic byproducts or stereochemical impurities?
Methodological Answer :
- Use chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) to detect enantiomeric impurities, as applied to dihydropyrazolo-benzothiazine derivatives .
- Perform LC-MS/MS fragmentation studies to identify trace byproducts, referencing methodologies for thiadiazol-2-amine analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
